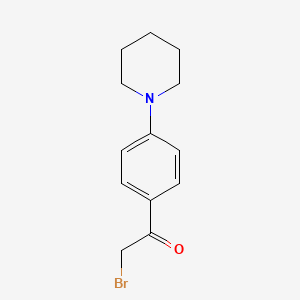

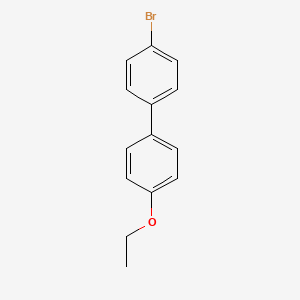

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone

描述

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is a chemical compound that is part of a broader class of organic compounds known for their potential pharmacological activities. While the specific compound is not directly studied in the provided papers, related compounds with bromo, phenyl, and ethanone groups have been synthesized and evaluated for various biological activities, including antineoplastic and antipsychotic effects .

Synthesis Analysis

The synthesis of related bromo-phenyl-ethanone compounds typically involves halogen-exchange reactions, esterification, and refluxing with different reagents such as glacial acetic acid in the presence of fused ZnCl2 . For instance, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid . These methods provide a basis for the synthesis of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone, suggesting that similar procedures could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of bromo-phenyl-ethanone derivatives has been investigated using various computational methods, including Gaussian09 software package, to optimize the molecular structure and vibrational frequencies . The geometrical parameters derived from these studies are consistent with X-ray diffraction (XRD) data, indicating the reliability of theoretical methods in predicting the molecular structure of such compounds .

Chemical Reactions Analysis

The chemical reactivity of bromo-phenyl-ethanone derivatives can be inferred from molecular docking studies and HOMO-LUMO analysis. These studies suggest that the compounds might exhibit inhibitory activity against target proteins and may act as anti-neoplastic agents due to the charge transfer within the molecule . The presence of a bromo substituent and the ketone group could also influence the reactivity, making these compounds suitable for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-phenyl-ethanone derivatives include their vibrational frequencies, which have been experimentally and theoretically analyzed . The molecular electrostatic potential (MEP) indicates that the negative charge is localized over the C=O group, while the positive region is over the aromatic rings . The first hyperpolarizability of these compounds has been calculated, suggesting their potential role in nonlinear optics . Additionally, the antileukemic activity of related compounds has been evaluated, with some showing good antiproliferative activity against human leukemic cell lines .

安全和危害

“2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

属性

IUPAC Name |

2-bromo-1-(4-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-10-13(16)11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGRTNRSRXPCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578962 | |

| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210832-84-1 | |

| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B1285341.png)